2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
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Overview
Description
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is an organic compound with the molecular formula C16H17N3O2. It is known for its applications in proteomics research and is often used in various biochemical studies .
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Biochemical Studies: Employed in various biochemical assays to investigate enzyme activities and interactions.
Medical Research: Explored for its potential therapeutic applications in drug development and disease treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide typically involves the reaction of aniline derivatives with acylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Amine Derivatives: Formed through reduction reactions.
Substituted Derivatives: Products of substitution reactions with different functional groups.
Mechanism of Action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Acetanilide: Shares structural similarities but differs in its functional groups.
N-phenylacetamide: Another related compound with a simpler structure.
2-[(2-oxoethyl)amino]-N-phenylacetamide: A derivative with a different substitution pattern.
Uniqueness: 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in proteomics research set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(18-13-7-3-1-4-8-13)11-17-12-16(21)19-14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLNFEXMCPEDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278962 |
Source
|
Record name | 2,2'-iminobis(N-phenylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-28-6 |
Source
|
Record name | 5408-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-iminobis(N-phenylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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